

N-Dodecylacrylamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Dodecylacrylamide*

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An In-depth Monograph on the Structure, Chemical Characteristics, and Handling of a Key Hydrophobic Monomer

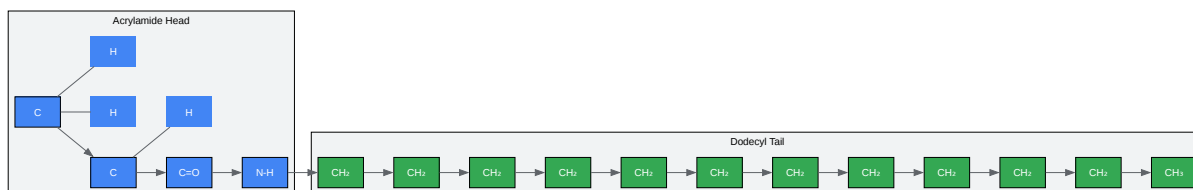
Abstract

N-Dodecylacrylamide (NDA) is a long-chain, hydrophobic monomer increasingly utilized in the development of advanced polymer systems for drug delivery, biomedical coatings, and nanotechnology. Its defining feature is the C12 alkyl chain, which imparts significant hydrophobic character to polymers, enabling the formation of amphiphilic structures, micelles, and hydrogels with tunable properties. This technical guide provides a detailed overview of the monomer's structure, physicochemical properties, synthesis, and spectral characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of **N-Dodecylacrylamide** in their applications.

Chemical Structure and Properties

N-Dodecylacrylamide is a white to off-white crystalline solid at room temperature.^[1] The molecule consists of a hydrophilic acrylamide head group and a long, hydrophobic dodecyl (C12) tail. This amphiphilic nature is central to its utility in polymer chemistry.

Below is a diagram of the **N-Dodecylacrylamide** monomer structure.



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Caption: Chemical structure of **N-Dodecylacrylamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Dodecylacrylamide** is presented in the table below.

Property	Value	Reference
IUPAC Name	N-dodecylprop-2-enamide	[2]
Synonyms	N-Laurylacrylamide	[3]
CAS Number	1506-53-2	[2]
Molecular Formula	C ₁₅ H ₂₉ NO	[2]
Molecular Weight	239.40 g/mol	[2]
Appearance	White to off-white powder/crystal	[1]
Melting Point	58 °C	
Boiling Point	155 °C at 1 mmHg	
Purity	≥97%	

Solubility

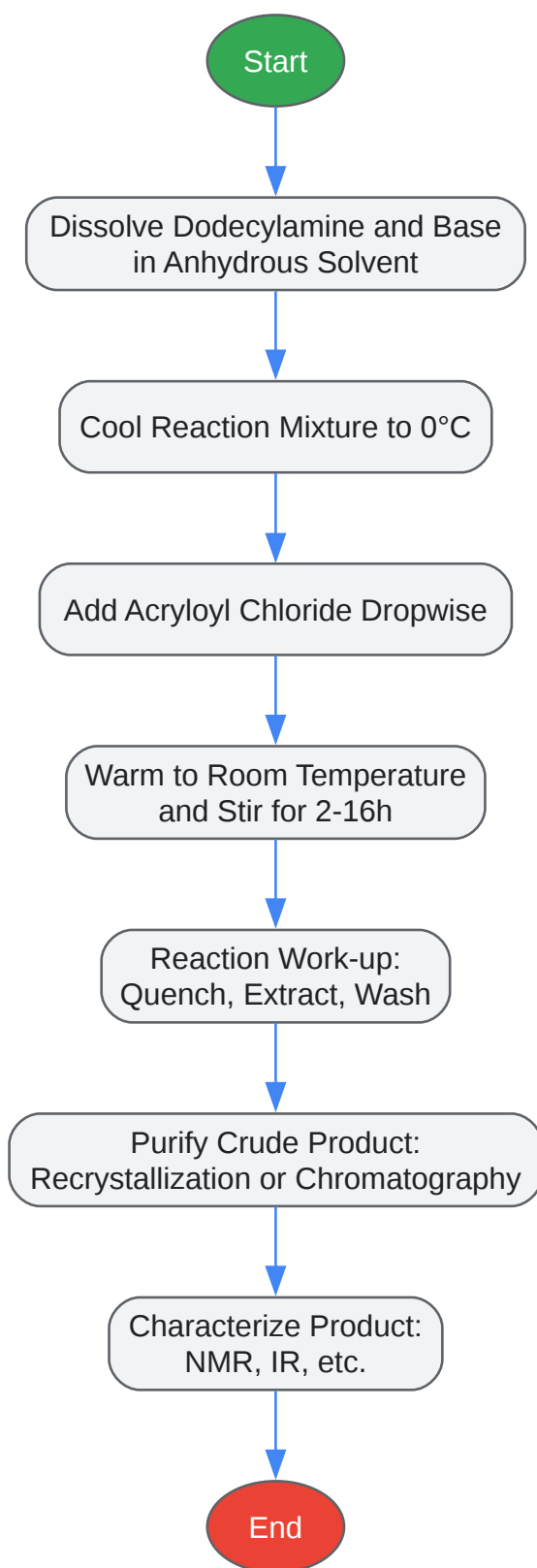
Due to its long alkyl chain, **N-Dodecylacrylamide** is generally insoluble in water but soluble in a range of organic solvents.[4] Precise quantitative solubility data is not widely available in the literature. The following table provides a qualitative summary of its expected solubility. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally using the protocol outlined in Section 3.

Solvent	Expected Solubility
Water	Insoluble
Methanol	Low to Insoluble
Ethanol	Moderate
Acetone	Moderate
Dichloromethane (DCM)	High
Chloroform	High
Tetrahydrofuran (THF)	High
Toluene	High
N,N-Dimethylformamide (DMF)	High
N,N-Dimethylacetamide (DMAC)	High
Ethyl Acetate	Moderate
Hexane	Low to Insoluble

Synthesis of N-Dodecylacrylamide

The most common and robust method for synthesizing **N-Dodecylacrylamide** is the acylation of dodecylamine with acryloyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Below is a logical workflow for the synthesis of **N-Dodecylacrylamide**.



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Caption: General workflow for the synthesis of **N-Dodecylacrylamide**.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of **N-Dodecylacrylamide** from dodecylamine and acryloyl chloride.

Materials:

- Dodecylamine (1.0 equivalent)
- Acryloyl chloride (1.0-1.2 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equivalents)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Nitrogen or Argon gas
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and ice bath

Procedure:

- **Dissolution of Amine:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).
- **Addition of Base:** Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Acryloyl Chloride:** Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. The formation of a white precipitate (amine hydrochloride salt) is typically observed.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

- Work-up:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
 - Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure **N-Dodecylacrylamide**.

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for the quantitative determination of the solubility of **N-Dodecylacrylamide** in a given solvent.

Materials:

- **N-Dodecylacrylamide**
- Selected solvent
- Scintillation vials or small flasks with screw caps
- Shaker or vortex mixer
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Oven or vacuum oven

Procedure:

- **Sample Preparation:** Add an excess amount of **N-Dodecylacrylamide** to a known volume of the selected solvent in a vial.
- **Equilibration:** Tightly cap the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the mixture to stand undisturbed until a clear separation of the undissolved solid and the saturated solution is observed.
- **Filtration:** Carefully withdraw a known volume of the supernatant (saturated solution) using a syringe and filter it through a pre-weighed filter to remove any suspended solid particles.
- **Solvent Evaporation:** Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely in an oven or under vacuum until a constant weight of the dissolved solid is obtained.
- **Calculation:** Calculate the solubility in g/100 mL using the following formula:
 - $\text{Solubility} = (\text{Mass of dissolved solid} / \text{Volume of solvent used}) \times 100$

Spectral Characterization

The identity and purity of synthesized **N-Dodecylacrylamide** should be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **N-Dodecylacrylamide** provides characteristic signals for the protons in the acrylamide group and the dodecyl chain.

Expected Chemical Shifts (in CDCl₃):

- ~6.2-6.4 ppm: Multiplet, 1H (vinyl proton cis to C=O)
- ~6.0-6.2 ppm: Multiplet, 1H (vinyl proton trans to C=O)

- ~5.6-5.8 ppm: Multiplet, 1H (vinyl proton on the same carbon as the N-H)
- ~5.5-6.0 ppm: Broad singlet, 1H (N-H proton)
- ~3.2-3.4 ppm: Quartet, 2H (CH₂ group adjacent to the nitrogen)
- ~1.4-1.6 ppm: Multiplet, 2H (CH₂ group beta to the nitrogen)
- ~1.2-1.4 ppm: Broad singlet, 18H (remaining CH₂ groups of the dodecyl chain)
- ~0.8-0.9 ppm: Triplet, 3H (terminal CH₃ group)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Dodecylacrylamide** displays characteristic absorption bands for the amide and vinyl functional groups.

Expected Absorption Bands:

- ~3300 cm⁻¹ (broad): N-H stretching vibration.[\[5\]](#)
- ~3080 cm⁻¹ (medium): =C-H stretching vibration of the vinyl group.
- ~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the dodecyl chain.
- ~1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band).[\[6\]](#)
- ~1620 cm⁻¹ (medium): C=C stretching vibration of the vinyl group.
- ~1550 cm⁻¹ (medium): N-H bending vibration (Amide II band).
- ~990 and ~910 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the vinyl group.

Safety and Handling

N-Dodecylacrylamide should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.^[1]

Applications

The unique amphiphilic nature of **N-Dodecylacrylamide** makes it a valuable monomer in various applications, particularly in the biomedical and pharmaceutical fields.

- Drug Delivery: Used in the formation of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs.
- Biomedical Coatings: Incorporated into biocompatible and antifouling coatings for medical devices, where the hydrophobic interactions can minimize protein adsorption.
- Hydrogels: Employed in the synthesis of stimuli-responsive hydrogels for applications in tissue engineering and regenerative medicine.
- Surfactant Polymers: Used in the formulation of hydrophobically modified polymers for controlling rheology and surface properties in various industrial applications.

This technical guide provides a foundational understanding of **N-Dodecylacrylamide**. For specific applications, further optimization of reaction conditions and characterization will be necessary. Always consult the relevant safety data sheets before handling this chemical.

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